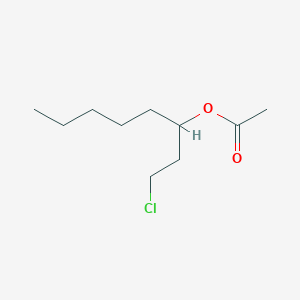
1-Chlorooctan-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorooctan-3-yl acetate is an organic compound with the molecular formula C10H19ClO2 It is an ester formed from the reaction of 1-chlorooctan-3-ol and acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chlorooctan-3-yl acetate can be synthesized through the esterification of 1-chlorooctan-3-ol with acetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chlorooctan-3-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 1-chlorooctan-3-ol and acetic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octan-3-yl acetate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reduction reactions are usually conducted in anhydrous conditions with lithium aluminum hydride in an inert solvent like diethyl ether.
Major Products Formed
Hydrolysis: 1-Chlorooctan-3-ol and acetic acid.
Substitution: 1-Octan-3-yl acetate.
Reduction: 1-Chlorooctan-3-ol.
Wissenschaftliche Forschungsanwendungen
1-Chlorooctan-3-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of ester and halogen functional groups on biological systems.
Industrial Applications: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-chlorooctan-3-yl acetate involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In substitution reactions, the chlorine atom is replaced by a nucleophile through an S_N2 mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octen-3-yl acetate: An ester with a similar structure but without the chlorine atom.
1-Chlorooctane: A chlorinated alkane without the ester functional group.
Octyl acetate: An ester with a similar carbon chain length but without the chlorine atom.
Uniqueness
1-Chlorooctan-3-yl acetate is unique due to the presence of both an ester and a chlorine functional group, which allows it to participate in a wider range of chemical reactions compared to its non-chlorinated counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C10H19ClO2 |
|---|---|
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
1-chlorooctan-3-yl acetate |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-10(7-8-11)13-9(2)12/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
WUOUIHAEMRHAEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


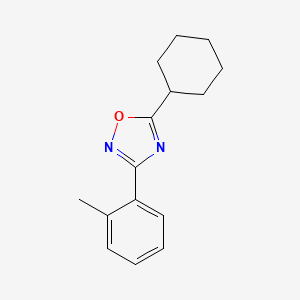
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
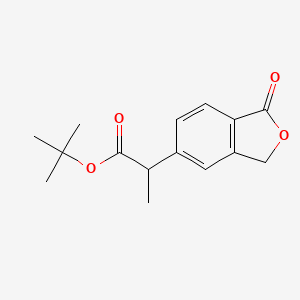
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

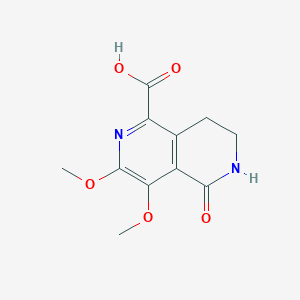

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)

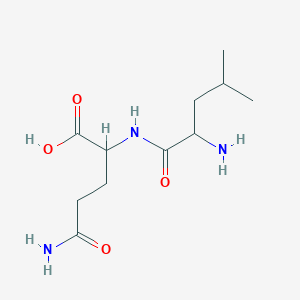

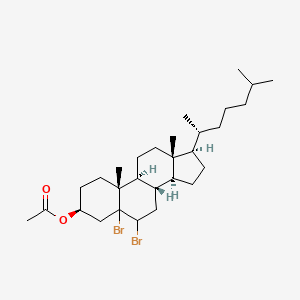
![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)

